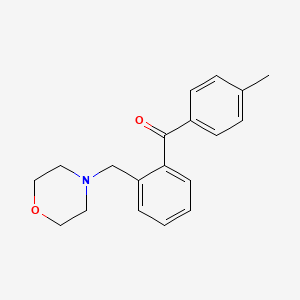

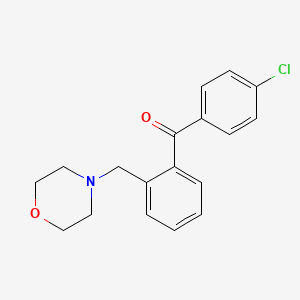

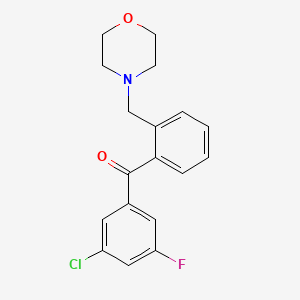

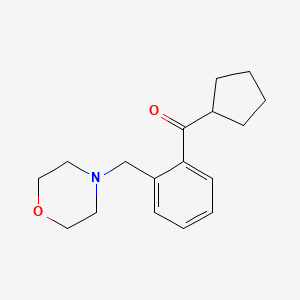

![molecular formula C18H25NO3 B1327314 Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898755-58-3](/img/structure/B1327314.png)

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their biological activities, indicating a potential interest in the synthesis and study of related bicyclic and phenyl-substituted esters .

Synthesis Analysis

The synthesis of related compounds involves the preparation of derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, which suggests that the synthesis of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate might also involve multi-step synthetic routes including the formation of bicyclic structures and the introduction of phenyl groups . The synthesis of such compounds is likely to involve careful consideration of the stereochemistry and the functional group compatibility.

Molecular Structure Analysis

While the exact molecular structure of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is not provided, the structure of a related compound,

Scientific Research Applications

-

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

- Application: This compound was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .

- Method: The Biginelli reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) and constitutes a rapid and easy synthesis of highly functionalized heterocycles .

- Results: The product was obtained with a yield of 84% .

-

Azo dye derivatives incorporating heterocyclic scaffolds :

- Application: These compounds have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

- Method: The synthesis of these compounds involves the incorporation of the heterocyclic moiety into the azo dye scaffold, which has improved the bioactive properties of the target derivatives .

- Results: The results vary depending on the specific derivative and its application .

Safety And Hazards

properties

IUPAC Name |

ethyl 6-[2-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-22-18(21)11-6-5-10-17(20)16-9-4-3-8-15(16)14-19-12-7-13-19/h3-4,8-9H,2,5-7,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDVIBUOCPJGJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643739 |

Source

|

| Record name | Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-(azetidin-1-ylmethyl)phenyl)-6-oxohexanoate | |

CAS RN |

898755-58-3 |

Source

|

| Record name | Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.